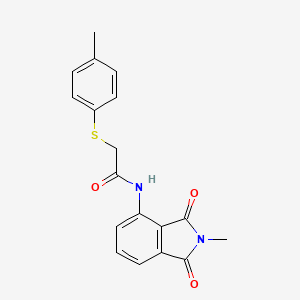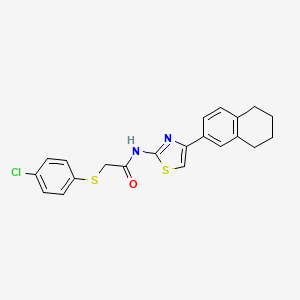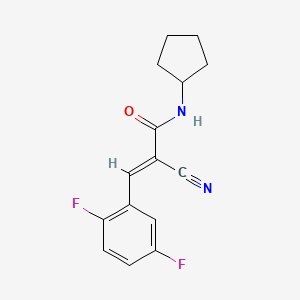
(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, as well as the cyano group (a carbon triple-bonded to a nitrogen) and the difluorophenyl group (a phenyl ring with two fluorine substitutions). The “(E)” notation in the name suggests the presence of an alkene (a carbon-carbon double bond) with certain stereochemistry.Chemical Reactions Analysis
As an amide, this compound could participate in various chemical reactions. For example, under certain conditions, amides can be hydrolyzed to yield amines and carboxylic acids. The presence of other functional groups would also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and cyano groups would likely make it polar and potentially capable of participating in hydrogen bonding .作用機序
CP-690,550 selectively inhibits (E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide, which is a key mediator of cytokine signaling pathways that are involved in the immune response. By inhibiting this compound, CP-690,550 prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21).
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis and multiple sclerosis. In clinical trials, it has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis and psoriasis. However, CP-690,550 may also have some adverse effects, such as increased risk of infections and malignancies due to its immunosuppressive effects.
実験室実験の利点と制限
One advantage of CP-690,550 is its selective inhibition of (E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide, which makes it a useful tool for studying the role of this compound in the immune response. However, its immunosuppressive effects may limit its use in certain experiments, and its potential adverse effects should be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for research on CP-690,550. One area of interest is its potential use in the treatment of other autoimmune diseases, such as inflammatory bowel disease and lupus. Another area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms and have fewer adverse effects. Additionally, further research is needed to better understand the long-term safety and efficacy of CP-690,550 in patients with autoimmune diseases.
合成法
The synthesis of CP-690,550 involves several steps, including the reaction of 2,5-difluorobenzylamine with cyclopentanone to form the intermediate cyclopentyl-2,5-difluorophenyl ketone. This intermediate is then reacted with ethyl cyanoacetate to form the cyanoester intermediate, which is subsequently hydrolyzed to form the final product CP-690,550.
科学的研究の応用
CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, it has shown efficacy in reducing inflammation and preventing tissue damage in animal models of rheumatoid arthritis and multiple sclerosis. Clinical trials have also demonstrated its effectiveness in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information.
特性
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-5-6-14(17)10(8-12)7-11(9-18)15(20)19-13-3-1-2-4-13/h5-8,13H,1-4H2,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZRVNGDQKXXDY-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2951047.png)
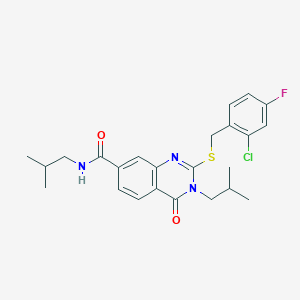
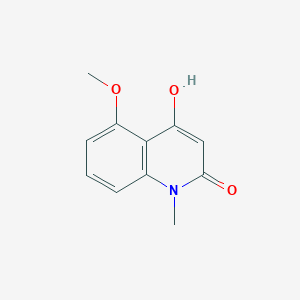
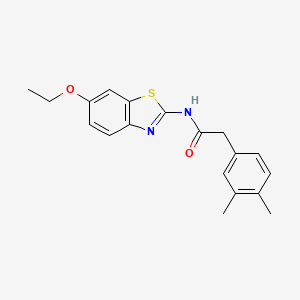
![5-Chloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2951054.png)
![2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2951056.png)
![3-methyl-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-indol-3-yl)benzamide](/img/structure/B2951058.png)
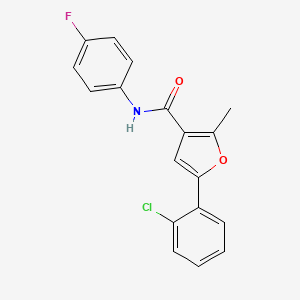
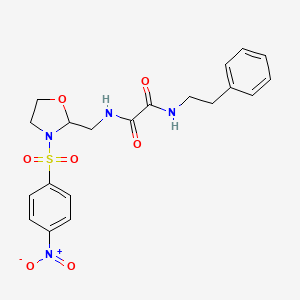
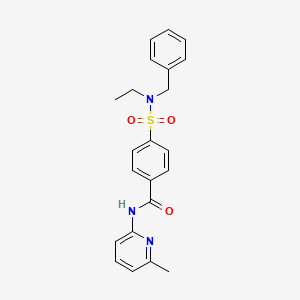
![4-(5-Fluoropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2951066.png)
